4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Overview
Description
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is a hydrochloride salt form of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which is a spirocyclic compound containing nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves multiple steps, starting with the appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals, agrochemicals, and other chemical entities.
Biology: In biological research, 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is used to study various biological processes and pathways. It can be employed as a tool to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Spiro[5.5]undecan-3-one derivatives: These compounds share a similar spirocyclic structure but may differ in the presence of functional groups or substituents.
Other nitrogen-containing heterocycles: Compounds such as piperidines, pyrrolidines, and morpholines have similar structural features but differ in their ring size and substitution patterns.
Uniqueness: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is unique due to its specific combination of a spirocyclic structure with nitrogen and oxygen atoms, as well as the presence of a methyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHHEHOFFTUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)OCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-58-8 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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